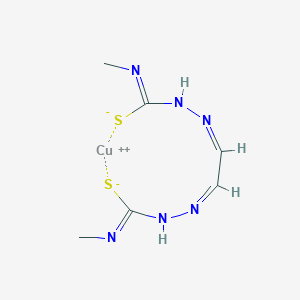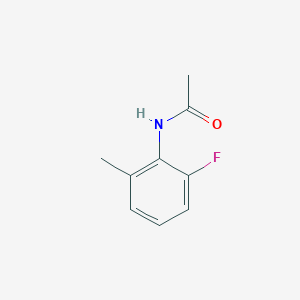![molecular formula C12H12ClN3O2 B15358978 Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with a suitable halide, such as 4-chlorobenzaldehyde, under acidic conditions.
Methylation: The triazole ring is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Esterification: Finally, the carboxylate ester group is introduced by reacting the triazole with methanol in the presence of a catalyst, such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the triazole ring or the chlorophenyl group.
Substitution: Substitution reactions can occur at the triazole ring or the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products include reduced triazole derivatives and chlorophenyl derivatives.
Substitution: The major products are various substituted triazole and chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism by which Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate is compared with other similar compounds, such as:
Methyl 1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a methoxy group instead of a chlorophenyl group, leading to different chemical and biological properties.
Methyl 1-[(4-nitrophenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a nitro group instead of a chlorophenyl group, resulting in different reactivity and biological activity.
Methyl 1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a fluorophenyl group, which affects its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12ClN3O2 |
|---|---|
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-11(12(17)18-2)14-15-16(8)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
RZYSELMIRDLWSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)









